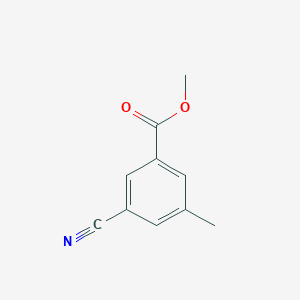

Methyl 3-cyano-5-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSSBTFUXKHHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-cyano-5-methylbenzoate: A Key Building Block in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold

Methyl 3-cyano-5-methylbenzoate, registered under CAS number 1082041-26-6, is a polysubstituted aromatic compound that has garnered significant interest within the realms of medicinal chemistry and drug discovery.[1] Its strategic placement of a cyano group, a methyl ester, and a methyl group on a central benzene ring offers a unique trifecta of chemical reactivity and structural features. This guide provides a comprehensive overview of this molecule, from its fundamental properties to its synthesis and its pivotal role as a scaffold in the development of targeted therapeutics. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its full potential in creating next-generation pharmaceuticals.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. While experimentally determined values for some properties of this compound are not extensively reported in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 1082041-26-6 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₉NO₂ | ChemicalBook[1] |

| Molecular Weight | 175.18 g/mol | ChemicalBook[1] |

| Melting Point | Not explicitly available | - |

| Boiling Point | Not explicitly available | - |

| Solubility | Poorly soluble in water; miscible with organic solvents (inferred from related compounds like methyl benzoate) | Wikipedia[2] |

| Appearance | Typically a white to off-white solid | Inferred from supplier data |

Molecular Structure and Key Features

The unique arrangement of functional groups on the benzene ring dictates the reactivity and utility of this compound. The electron-withdrawing nature of the cyano and methyl ester groups, meta-positioned to each other, influences the electron density of the aromatic ring, making it a versatile platform for further chemical modifications. The methyl group at the 5-position provides a steric and electronic handle that can be crucial for tuning the molecule's interaction with biological targets.

Caption: 2D structure of this compound.

Synthesis Strategies: Crafting the Core Scaffold

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Two prevalent methods are the esterification of the corresponding carboxylic acid and the palladium-catalyzed cyanation of a bromo-precursor.

Esterification of 3-Cyano-5-methylbenzoic Acid

A straightforward and classical approach involves the esterification of 3-cyano-5-methylbenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and driven to completion by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 3-cyano-5-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Serves as both a reactant and a solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

-

Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

-

Aqueous Work-up: Essential for removing the acid catalyst and any unreacted carboxylic acid.

Palladium-Catalyzed Cyanation of Methyl 3-bromo-5-methylbenzoate

A more modern and versatile approach is the palladium-catalyzed cyanation of an aryl halide precursor, such as Methyl 3-bromo-5-methylbenzoate. This cross-coupling reaction offers high functional group tolerance and generally proceeds with excellent yields.

Experimental Protocol: Buchwald-Hartwig Cyanation

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine Methyl 3-bromo-5-methylbenzoate (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq), a palladium catalyst like Pd(dppf)Cl₂ (0.02-0.05 eq), and a suitable solvent like dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-120 °C and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Facilitates the key C-CN bond formation through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

-

Zinc Cyanide: A commonly used and relatively safe source of cyanide for this transformation.

Caption: Synthetic routes to this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural features of this compound make it a valuable building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and inflammation.[3][4] Overactivation of this pathway is implicated in the pathogenesis of various inflammatory diseases and cancers. Consequently, the development of p38 MAPK inhibitors has been a major focus of drug discovery efforts.

A number of potent and selective p38 MAPK inhibitors feature a substituted aromatic core, and the 3-cyano-5-methylbenzoyl moiety can serve as a crucial component of such structures. The cyano group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, while the methyl group can provide beneficial steric interactions and improve metabolic stability. While a specific, marketed drug directly utilizing this compound is not prominently documented, its structural motifs are present in several p38 MAPK inhibitors that have entered clinical development, such as Talmapimod and Ralimetinib.[5][6]

Caption: Simplified p38 MAPK signaling pathway and the inhibitory role of molecules derived from scaffolds like this compound.

Safety and Handling: A Researcher's Guide

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

-

Hazard Identification: This compound is generally classified as harmful if swallowed and can cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

Conclusion: A Building Block of Promise

This compound stands out as a versatile and valuable intermediate for the synthesis of complex organic molecules. Its well-defined structure and predictable reactivity provide a solid foundation for the construction of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As our understanding of cellular signaling pathways continues to grow, the demand for such precisely functionalized building blocks will undoubtedly increase, solidifying the importance of this compound in the future of drug discovery.

References

-

PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2025, April 5). Safety Data Sheet: this compound. Retrieved from [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025, April 7). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Talmapimod. National Center for Biotechnology Information. Retrieved from [Link]

-

Tong, L. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab at Columbia University. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-cyano-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Doramapimod. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ralimetinib Mesylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.

Sources

- 1. This compound | 1082041-26-6 [chemicalbook.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Talmapimod | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

"Methyl 3-cyano-5-methylbenzoate" structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of Methyl 3-cyano-5-methylbenzoate

Authored by: Senior Application Scientist, Gemini Division

Publication Date: January 19, 2026

Abstract

This compound is a substituted aromatic compound featuring a strategically arranged methyl, cyano, and methyl ester group on a benzene ring. This trifunctional architecture makes it a valuable intermediate in synthetic organic chemistry, particularly as a building block for complex molecular scaffolds in pharmaceutical and materials science research. The precise characterization of this molecule is paramount for its effective use. This guide provides a comprehensive, in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and a multi-technique approach to its structural elucidation and characterization. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal logic behind experimental choices and the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for the analysis of this and structurally related compounds.

Introduction and Molecular Overview

This compound (CAS No. 1082041-26-6) is a member of the aromatic ester and aromatic nitrile classes of organic compounds.[1] Its structure is defined by a central benzene ring with substituents at the 1, 3, and 5 positions, a pattern that imparts specific electronic and steric properties. The presence of an electron-withdrawing cyano group (-C≡N) and a methyl ester group (-COOCH₃), along with an electron-donating methyl group (-CH₃), creates a molecule with versatile reactivity.

In medicinal chemistry, the benzonitrile scaffold is a significant pharmacophore. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, potentially enhancing a molecule's binding affinity to biological targets.[1] Furthermore, the electron-withdrawing nature of the nitrile can improve metabolic stability and other pharmacokinetic properties, a strategy evidenced by over 30 FDA-approved pharmaceuticals containing this moiety.[1] A thorough characterization of intermediates like this compound is the foundational step in leveraging these properties for drug design.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1082041-26-6 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% (typical commercial) | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of substituted benzonitriles can be achieved through several established methods, including the cyanation of aryl halides and the Sandmeyer reaction from anilines.[4] For this compound, a practical approach involves the esterification of the corresponding carboxylic acid, 3-cyano-5-methyl-benzoic acid (CAS 78621-81-5).[5] This precursor can be synthesized from commercially available starting materials.

Caption: General workflow for the synthesis of the title compound.

Protocol: Fischer Esterification of 3-cyano-5-methyl-benzoic acid

This protocol describes a standard acid-catalyzed esterification. The self-validating nature of this process lies in the monitoring by Thin Layer Chromatography (TLC), which confirms the consumption of the starting material and the formation of a new, typically less polar, product.

Materials:

-

3-cyano-5-methyl-benzoic acid (1.0 eq)

-

Anhydrous methanol (20-30 eq, serves as solvent and reagent)

-

Concentrated sulfuric acid (H₂SO₄, ~0.1 eq, catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyano-5-methyl-benzoic acid.

-

Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, careful addition of concentrated sulfuric acid while stirring.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70 °C).

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The product, being less polar than the starting carboxylic acid, will have a higher Rf value. Continue reflux until the starting material is consumed (typically 4-8 hours).

-

Quenching & Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure product.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[6] Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, as it dissolves the analyte well and its residual solvent peak is well-documented.

-

Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is preferred to achieve better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Predicted Spectral Data and Interpretation:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | ~8.1 | Singlet (s) or narrow triplet (t) | 1H | H-2 (proton between ester and cyano) |

| Aromatic H | ~7.8 | Singlet (s) or narrow triplet (t) | 1H | H-4/H-6 |

| Aromatic H | ~7.7 | Singlet (s) or narrow triplet (t) | 1H | H-6/H-4 |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | Ester methyl protons |

| Aryl Methyl (-CH₃) | ~2.5 | Singlet (s) | 3H | Ring methyl protons |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl (C=O) | ~165 | Ester carbonyl carbon |

| Aromatic C | ~138-140 | C-5 (ipso-carbon of -CH₃) |

| Aromatic C | ~135-137 | C-2/C-6 |

| Aromatic C | ~132-134 | C-1 (ipso-carbon of ester) |

| Aromatic C | ~130-132 | C-4/C-6 |

| Nitrile (C≡N) | ~117 | Cyano carbon |

| Aromatic C | ~113 | C-3 (ipso-carbon of -CN) |

| Methoxy (-OCH₃) | ~53 | Ester methyl carbon |

| Aryl Methyl (-CH₃) | ~21 | Ring methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Rationale for Experimental Choices:

-

Method: For a solid sample, Attenuated Total Reflectance (ATR) is a modern, fast, and reproducible method that requires minimal sample preparation compared to traditional KBr pellets.

Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2960-2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| ~2230-2210 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1730-1715 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1300-1100 | Strong | C-O Stretch | Ester |

The presence of strong, sharp peaks in the 1720 cm⁻¹ and 2220 cm⁻¹ regions would provide compelling evidence for the ester and nitrile groups, respectively.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[6]

Rationale for Experimental Choices:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for a relatively volatile and thermally stable compound like this. EI provides reproducible fragmentation patterns that are useful for structural confirmation.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a GC-MS system equipped with a standard capillary column (e.g., DB-5ms).

-

GC Method:

-

Injector Temp: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) in the mass spectrum of the corresponding GC peak. Analyze the major fragment ions to corroborate the proposed structure.

Predicted Mass Spectrometry Data:

| m/z | Predicted Identity | Notes |

| 175 | [M]⁺ | Molecular Ion Peak |

| 144 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 116 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 115 | [M - COOCH₃ - H]⁺ | Further loss of a hydrogen atom |

Chemical Reactivity and Applications

The trifunctional nature of this compound provides multiple handles for further synthetic transformations.

Caption: Key chemical transformations for this compound.

This versatility makes it a valuable intermediate. As previously noted, the benzonitrile motif is crucial in modern drug design.[1] The methyl group can also play a significant role, modulating physicochemical and pharmacokinetic properties through conformational or electronic effects.[9] This compound serves as a scaffold to build more complex molecules for screening in various therapeutic areas, from neuroscience to oncology.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals like methyl 3-cyanobenzoate and other substituted benzonitriles can provide guidance.[10][11][12][13]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[10][11]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

The structural analysis and characterization of this compound require a coordinated application of modern analytical techniques. Through a combination of NMR spectroscopy for detailed structural mapping, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation, an unambiguous profile of the molecule can be established. The protocols and predictive data outlined in this guide provide a robust framework for researchers to synthesize, purify, and validate this important chemical intermediate, ensuring its quality and reliability for downstream applications in drug discovery and materials science.

References

-

PubChem. Methyl 3-cyano-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Shao Xinhua. Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). SciSpace. [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)

-

The Royal Society of Chemistry. Electronic Supplementary Information for Catalysis Science & Technology. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

- Google Patents.

- Google Patents.

-

PubMed. [Application of methyl in drug design]. (2013). [Link]

-

Brainly.com. Provide the IR spectrum analysis for methyl benzoate. (2022). [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... (1960). [Link]

-

Chemsrc. methyl 3-cyano-5-hydroxybenzoate | CAS#:453565-76-9. [Link]

-

Proprep. What does the methyl benzoate IR spectrum reveal?. [Link]

-

Journal of the American Chemical Society. Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. (2021). [Link]

-

NIST WebBook. Benzoic acid, 3-methyl-, methyl ester. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. (2022). [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1082041-26-6 [chemicalbook.com]

- 3. Methyl 5-cyano-2-methylbenzoate 95.00% | CAS: 103261-68-3 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-CYANO-5-METHYL-BENZOIC ACID | 78621-81-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciencing.com [sciencing.com]

- 8. brainly.com [brainly.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.es [fishersci.es]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic data (NMR, IR, MS) of "Methyl 3-cyano-5-methylbenzoate"

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-cyano-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in synthetic chemistry and drug discovery. Its molecular structure, featuring a substituted benzene ring with a methyl ester, a cyano group, and a methyl group, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations.

This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and experimental considerations that enable robust and reliable characterization.

The Structural Landscape of this compound

This compound possesses a distinct substitution pattern on the aromatic ring which dictates its electronic and magnetic environment. The interplay of the electron-withdrawing cyano and methyl ester groups with the electron-donating methyl group creates a nuanced spectroscopic output.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Predicted ¹H NMR Data

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted based on established principles of chemical shift theory and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 8.2 | Singlet | 1H | Aromatic H (H-2) |

| ~7.8 - 7.9 | Singlet | 1H | Aromatic H (H-4) |

| ~7.6 - 7.7 | Singlet | 1H | Aromatic H (H-6) |

| 3.94 | Singlet | 3H | Methoxy (-OCH₃) |

| 2.45 | Singlet | 3H | Methyl (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Expert Insights: The predicted chemical shifts of the aromatic protons are downfield due to the deshielding effects of the cyano and methyl ester groups. The singlet nature of these peaks arises from the 1,3,5-substitution pattern, which results in no adjacent protons for spin-spin coupling. The chemical shifts of the methoxy and methyl protons are in their expected regions.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl Carbon (C=O) |

| ~140 | Aromatic C (C-5) |

| ~135 | Aromatic C (C-1) |

| ~133 | Aromatic C (C-3) |

| ~131 | Aromatic C (C-6) |

| ~129 | Aromatic C (C-2) |

| ~128 | Aromatic C (C-4) |

| ~117 | Cyano Carbon (C≡N) |

| ~53 | Methoxy Carbon (-OCH₃) |

| ~21 | Methyl Carbon (-CH₃) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Expert Insights: The carbonyl carbon of the ester is significantly deshielded and appears at the lowest field. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The cyano carbon has a characteristic chemical shift in the 115-120 ppm range.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation and initial instrument setup are identical to the ¹H NMR protocol.

-

Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquire a larger number of scans (typically several hundred to thousands) compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and baseline correction as with ¹H NMR.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Key IR Absorptions for this compound

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2960-2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch | Cyano |

| ~1725 | Strong | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester |

Expert Insights: The most diagnostic peaks in the IR spectrum are the strong, sharp nitrile stretch around 2230 cm⁻¹ and the strong carbonyl stretch of the ester at approximately 1725 cm⁻¹. The presence of these two absorptions is a strong indicator of the compound's identity. The aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene ring.

Experimental Protocol: Acquiring an FTIR Spectrum

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FTIR.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure firm and even contact between the sample and the ATR crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[1][2] This process not only ionizes the molecule to form a molecular ion (M⁺) but also causes extensive fragmentation.

Predicted Mass Spectrum Data

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Identity |

| 175 | [C₁₀H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 144 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 116 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 103 | [C₇H₄N]⁺ | Loss of COOCH₃ and H |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Expert Insights: The molecular ion peak at m/z 175 is expected to be observed, confirming the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the methoxy radical (-OCH₃) to give a peak at m/z 144, and the loss of the entire ester group as a radical (-COOCH₃) to produce a fragment at m/z 116. The stability of the aromatic ring means that fragments containing the benzonitrile moiety will be prominent.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of 70 eV electrons, leading to ionization and fragmentation.[2]

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Elucidation

The following diagram illustrates the workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-5-methylbenzoate from 3-bromo-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-cyano-5-methylbenzoate, a key intermediate in pharmaceutical and materials science, from 3-bromo-5-methylbenzonitrile. The core of this guide focuses on the palladium-catalyzed methoxycarbonylation reaction, a robust and versatile method for the formation of aryl esters. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters influencing reaction efficiency, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will discuss alternative synthetic strategies and offer insights into the practical aspects of this synthesis, ensuring a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. Its disubstituted aromatic scaffold, featuring both a nitrile and a methyl ester group, offers multiple points for further functionalization. This makes it a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the cyano and ester moieties allows for selective transformations, enabling the construction of diverse molecular architectures.

The synthesis of this compound from readily available starting materials like 3-bromo-5-methylbenzonitrile is of significant interest. The palladium-catalyzed carbonylation of aryl halides has emerged as a powerful and widely adopted method for the introduction of a carbonyl group, providing an efficient route to esters, amides, and other carbonyl-containing compounds.[1][2]

The Primary Synthetic Route: Palladium-Catalyzed Methoxycarbonylation

The most direct and efficient method for the synthesis of this compound from 3-bromo-5-methylbenzonitrile is through a palladium-catalyzed methoxycarbonylation reaction. This reaction involves the coupling of the aryl bromide with carbon monoxide and methanol in the presence of a palladium catalyst and a suitable ligand.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl bromides proceeds through a series of well-defined steps, as illustrated in the catalytic cycle below.[2] The choice of an appropriate ligand is crucial as its electronic and steric properties can significantly influence the efficiency of each step in the catalytic cycle.[3][4][5]

Caption: The catalytic cycle of palladium-catalyzed methoxycarbonylation.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (3-bromo-5-methylbenzonitrile) to form a Pd(II) intermediate.

-

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.

-

Nucleophilic Attack: Methanol, typically in the presence of a base, acts as a nucleophile and attacks the acyl-palladium complex, displacing the bromide ligand and forming a methoxycarbonyl-palladium intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Key Reaction Parameters and Their Significance

The success of the methoxycarbonylation reaction is highly dependent on the careful selection of several key parameters:

-

Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Bulky, electron-rich phosphine ligands are often employed. For the carbonylation of aryl bromides, ligands such as 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have been shown to be particularly effective, even at atmospheric pressure of CO.[6]

-

Carbon Monoxide (CO) Source: While compressed carbon monoxide gas is the most direct source, its handling requires specialized equipment and safety precautions. As a safer alternative, CO surrogates can be employed. Molybdenum hexacarbonyl (Mo(CO)₆) is a solid, air-stable compound that can serve as a convenient source of CO in situ.[7][8] Other alternatives include formic acid and phenyl formate.

-

Base: A non-nucleophilic base is required to neutralize the hydrogen bromide (HBr) generated during the reaction. Tertiary amines, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), are commonly used.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the dissolution of the reagents and promote the reaction.

-

Temperature: The reaction is typically carried out at elevated temperatures, generally in the range of 80-120 °C, to ensure a reasonable reaction rate.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield, based on established methodologies for palladium-catalyzed carbonylation of aryl bromides.

Reagents and Equipment

| Reagent/Equipment | Grade | Supplier | Notes |

| 3-bromo-5-methylbenzonitrile | >98% | Commercially Available | --- |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | --- |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | >98% | Commercially Available | --- |

| Molybdenum hexacarbonyl (Mo(CO)₆) | >98% | Commercially Available | Caution: Toxic. Handle in a well-ventilated fume hood. |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercially Available | Store over molecular sieves. |

| Methanol (MeOH) | Anhydrous, >99.8% | Commercially Available | --- |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | --- |

| Schlenk flask or sealed reaction vial | --- | --- | Must be able to withstand pressure and temperature. |

| Magnetic stirrer with heating | --- | --- | --- |

| Inert gas supply (Nitrogen or Argon) | High Purity | --- | For maintaining an inert atmosphere. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzonitrile (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (N₂ or Ar) by evacuating and backfilling three times.

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (5 mL), anhydrous methanol (5.0 mmol, 5.0 eq.), and triethylamine (2.0 mmol, 2.0 eq.) via syringe.

-

Finally, add molybdenum hexacarbonyl (0.6 mmol, 0.6 eq.) as the CO source.

-

-

Reaction Execution:

-

The reaction mixture is stirred vigorously and heated to 110 °C in a preheated oil bath.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Alternative Synthetic Approaches

While palladium-catalyzed carbonylation is the preferred method, other synthetic routes can be considered:

-

Cyanation of a Methyl Benzoate Derivative: An alternative approach involves the cyanation of a pre-functionalized methyl benzoate derivative, such as methyl 3-bromo-5-methylbenzoate. This can be achieved using various cyanide sources, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or through palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂).

-

Esterification of a Cyanobenzoic Acid: The synthesis can also be approached by first preparing 3-cyano-5-methylbenzoic acid and then esterifying it with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst). The cyanobenzoic acid can be synthesized from the corresponding bromo- or amino-substituted toluene derivative through multi-step sequences.

Conclusion

The synthesis of this compound from 3-bromo-5-methylbenzonitrile is most effectively achieved through palladium-catalyzed methoxycarbonylation. This method offers high efficiency, good functional group tolerance, and a direct route to the desired product. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and carbon monoxide source, high yields of this valuable synthetic intermediate can be obtained. The detailed protocol provided in this guide serves as a robust starting point for researchers in the pharmaceutical and chemical industries, enabling the reliable production of this key building block for the development of novel molecules.

References

-

Bentham Science Publishers. (n.d.). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Retrieved from [Link]

-

Martinelli, J. R., Watson, D. A., Freckmann, D. M. M., Barder, T. E., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. [Link]

-

Grokipedia. (n.d.). Molybdenum hexacarbonyl. Retrieved from [Link]

-

Ren, W., Emi, A., & Yamane, M. (2011). Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides. Synthesis, 2011(14), 2261-2267. [Link]

-

Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]

-

ACS Publications. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis. [Link]

-

SciSpace. (n.d.). Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on xantphos. Retrieved from [Link]

-

SciELO. (2020). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society. [Link]

-

RSC Publishing. (2019). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Chemical Society Reviews. [Link]

-

Thieme E-Books & E-Journals. (n.d.). Palladium-Catalyzed Molybdenum Hexacarbonyl-Mediated Gas-Free Carbonylative Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Molybdenum Hexacarbonyl Mediated CO Gas-Free Carbonylative Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Molybdenum Hexacarbonyl [Mo(CO) 6 ]. Retrieved from [Link]

-

PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

-

RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Poater, A. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Doctoral dissertation, Universitat de Girona]. [Link]

-

PubMed. (2022). Supported Palladium Catalyzed Carbonylative Coupling Reactions using Carbon Monoxide as C1 Source. Chemical Record. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]

-

SciSpace. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved from [Link]

-

MDPI. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts. [Link]

- Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

Sources

- 1. Palladium-Catalyzed Direct Carbonylation of Bromoacetonitrile to Synthesize 2-Cyano-N-acetamide and 2-Cyanoacetate Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 3-cyano-5-methylbenzoate is a valuable building block in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its disubstituted aromatic ring, featuring both an electron-withdrawing cyano group and a methyl ester, provides a versatile scaffold for the construction of novel therapeutic agents. The strategic placement of these functional groups allows for a wide array of chemical transformations, making it an attractive starting material for creating libraries of compounds for biological screening. This guide provides a detailed exploration of a robust and well-documented synthetic pathway to this compound, offering insights into the experimental rationale and core chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1082041-26-6 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Appearance | White solid | [2] |

Retrosynthetic Analysis: A Two-Step Approach

A logical and efficient synthesis of this compound can be envisioned through a two-step process, starting from a readily available precursor. The primary disconnection lies at the ester linkage, suggesting a final esterification step. The cyano group can be introduced onto the aromatic ring via a Sandmeyer reaction, a classic and reliable method for the conversion of an amino group to a nitrile.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 3-cyano-5-methylbenzoic acid via Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for the introduction of a cyano group onto an aromatic ring by the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.[3][4][5] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6]

Experimental Protocol

Materials:

-

3-amino-5-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-methylbenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid (3 equivalents).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-cyano-5-methylbenzoic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for its formation and to prevent side reactions.

-

Acidic Conditions: The presence of excess acid prevents the coupling of the diazonium salt with the starting aniline and stabilizes the diazonium salt.

-

Copper(I) Catalyst: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation. The copper(I) species facilitates the radical mechanism of the reaction.[6]

-

Heating during Cyanation: Gentle heating after the initial reaction helps to drive the reaction to completion by ensuring the decomposition of any remaining diazonium salt.

Caption: Workflow for the synthesis of 3-cyano-5-methylbenzoic acid.

Part 2: Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid group of 3-cyano-5-methylbenzoic acid. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a straightforward and widely used method for this transformation.

Experimental Protocol

Materials:

-

3-cyano-5-methylbenzoic acid

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-cyano-5-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[2]

-

Causality Behind Experimental Choices:

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the reversible esterification reaction towards the formation of the ester product (Le Chatelier's principle).

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted starting material, and any water-soluble byproducts, leading to a purer product before the final purification.

Caption: Workflow for the esterification of 3-cyano-5-methylbenzoic acid.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 8.06 (s, 1H), 7.62 (s, 1H), 3.93 (s, 3H), 2.44 (s, 3H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 165.4, 136.5, 134.5, 134.0, 131.4, 130.6, 118.2, 112.9, 52.7, 21.1.[2]

-

HRMS (ESI-TOF) m/z: calculated for C₁₀H₉NO₂Na [M+Na]⁺: 198.0525, found: 198.0524.[2]

Conclusion

This technical guide outlines a reliable and well-precedented two-step synthesis for this compound, a key intermediate in medicinal chemistry. By understanding the underlying principles of the Sandmeyer reaction and Fischer esterification, researchers can confidently and efficiently produce this valuable compound. The detailed protocols and explanations of experimental choices provided herein are intended to empower scientists in their pursuit of novel therapeutic agents.

References

Sources

- 1. eMolecules this compound | 1082041-26-6 | MFCD11007826 | Fisher Scientific [fishersci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide to the Safe Handling of Methyl 3-cyano-5-methylbenzoate

This guide provides comprehensive safety information and handling protocols for Methyl 3-cyano-5-methylbenzoate (CAS No. 1082041-26-6), a multifunctional aromatic compound utilized in advanced chemical synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this reagent in a laboratory setting. The core principle of this guide is to establish a self-validating system of safety, where the rationale behind each precaution is clearly understood and implemented.

Compound Profile and Inherent Hazards

This compound is an aromatic ester and nitrile.[2] Its molecular structure, featuring a cyano (-C≡N) group, a methyl ester (-COOCH₃), and a methyl group (-CH₃) on a benzene ring, provides versatility for synthetic chemistry. However, this functionality also dictates its primary hazards. The presence of the cyano group is of paramount concern, classifying this compound within the broader family of organic nitriles which must be handled with precautions similar to those for inorganic cyanides.

While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally analogous compounds and the general class of cyanide-containing chemicals provide a strong basis for hazard assessment. The primary hazards are associated with acute toxicity, irritation, and the potential for release of highly toxic hydrogen cyanide gas.[3]

Table 1: Hazard Identification and Classification (based on analogous compounds)

| Hazard Class | GHS Category & Statement (Anticipated) | Rationale and Causality |

|---|---|---|

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | The cyano group can be metabolized to release the cyanide anion (CN-), which disrupts cellular respiration, leading to systemic toxicity.[3] Exposure via any route can be hazardous. |

| Skin Corrosion / Irritation | Category 2 : Causes skin irritation.[4][6] | Aromatic esters and nitriles can defat the skin and cause local irritation upon prolonged contact. |

| Serious Eye Damage / Irritation | Category 2A : Causes serious eye irritation.[4][6] | Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 : May cause respiratory irritation.[4][6] | Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract. |

| Chemical Reactivity Hazard | High : Reacts with strong acids. | Contact with acids can lead to the rapid evolution of extremely toxic and flammable hydrogen cyanide (HCN) gas.[3][7] This is a critical incompatibility to manage. |

The Cornerstone of Safety: Risk Assessment and Mitigation

A thorough risk assessment is mandatory before any work with this compound begins. The causality is clear: understanding the risks allows for the implementation of targeted controls that prevent exposure and ensure a safe experimental environment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Reliance on these systems is paramount.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[3][7][8] The hood provides critical exhaust ventilation to prevent the accumulation of vapors or dust in the laboratory air and to safely vent any accidentally generated hydrogen cyanide gas.

-

Designated Area: Establish a designated area within the laboratory specifically for working with cyanide-containing compounds.[3][7] This area should be clearly marked with hazard warning signs. This practice minimizes the risk of cross-contamination and ensures that all personnel in the vicinity are aware of the specific hazards.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is non-negotiable and based on preventing all potential routes of exposure. Double gloving is recommended as a field-proven best practice to guard against undetected pinholes or rapid permeation.[7][8]

Table 2: Mandatory PPE for Handling this compound

| Body Part | Required PPE | Specification and Rationale |

|---|---|---|

| Hands | Double Nitrile or Neoprene Gloves[7][8] | Provides chemical resistance. Double gloving minimizes risk from tears or defects in a single glove. Check gloves for integrity before each use. |

| Eyes/Face | Safety Goggles & Face Shield[7][8] | Standard safety glasses are insufficient. Goggles provide a seal against splashes. A face shield must be worn over goggles where a splash or dust hazard exists. |

| Body | Laboratory Coat | A standard lab coat protects skin and personal clothing from minor spills and contamination.[7][9] |

| Attire | Long Pants & Closed-toe Shoes | Full-length pants and shoes are required to protect the legs and feet from potential spills.[9] |

Standard Operating Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure safety is maintained throughout the workflow.

Preparation and Pre-Handling Checklist:

-

Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year.

-

Clear the Workspace: Ensure the fume hood is uncluttered. Critically, remove all acids and other incompatible materials from the hood unless they are essential for the immediate procedure.[3][7]

-

Assemble Materials: Place all necessary equipment (spatulas, glassware, weigh boats, waste containers) inside the hood before introducing the compound.

-

Locate Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[7]

-

Don PPE: Put on all required PPE as detailed in Table 2 before opening the compound container.

Handling and Experimental Workflow:

-

Container Handling: Open the container only within the chemical fume hood to allow any accumulated vapors to be safely vented.[8]

-

Weighing and Transfer: Dispense the solid compound carefully to minimize dust formation. Use a spatula for transfers.

-

During the Reaction: Keep the reaction vessel closed or under reflux within the fume hood. Continuously monitor the experiment.

-

Post-Handling: After completing the work, decontaminate any non-disposable equipment. A common procedure involves rinsing with a pH 10 buffer solution followed by a 10% bleach solution, all performed within the fume hood.[3]

-

Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][8]

Storage and Waste Management: Preventing Unseen Hazards

Proper storage and disposal are critical for preventing accidental exposures and dangerous chemical reactions.

Storage Protocol

-

Container: Store in a tightly-closed, clearly labeled primary container.[6][10]

-

Secondary Containment: Place the primary container inside a compatible and sealed secondary container to mitigate spills.[8]

-

Location: Store in a cool, dry, well-ventilated, and locked cabinet or area.[6][11][12] This secures the material from unauthorized access.

-

Segregation: Crucially, store this compound separately from all acids, acid salts, and strong oxidizing agents to prevent the accidental generation of hydrogen cyanide gas.[10]

Waste Disposal Protocol

Cyanide-containing compounds are classified as P-listed (acutely toxic) hazardous wastes.[10]

-

Dedicated Waste Streams: All waste materials, including contaminated gloves, paper towels, and sharps, must be collected in dedicated, clearly labeled hazardous waste containers.[7][9]

-

Segregation of Waste: Solid and liquid cyanide wastes must be stored in separate containers.[7] Never mix cyanide waste with acidic waste.

-

Empty Containers: The original product container, even when empty, is considered hazardous waste and must be disposed of accordingly, without rinsing into the drain.[10]

-

Waste Pickup: Follow institutional procedures for the pickup and disposal of hazardous waste.[7]

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical. Speed is essential.[3] All personnel working with this compound must be familiar with these procedures.

Diagram 1: Emergency Response Workflow for this compound Exposure

Caption: Emergency response flowchart for exposure or spill events.

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[11]

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 3-(cyanomethyl)benzoate.

-

Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

- TCI Chemicals. (2025). Safety Data Sheet: Methyl Benzoate.

-

Massachusetts Institute of Technology (MIT) Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

- Northwestern University Office for Research Safety. (n.d.). Laboratory Safety Guideline: Sodium and Potassium Cyanide.

-

Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines. Retrieved from [Link]

-

University College London (UCL) Safety Services. (2021). Cyanide Compounds. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl benzoate.

-

National Center for Biotechnology Information (NCBI), PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS) for Methyl 3-cyano-5-hydroxybenzoate. Retrieved from [Link]

- Fisher Scientific. (2010). Safety Data Sheet: Benzoic acid, 3-cyano-, methyl ester.

-

National Center for Biotechnology Information (NCBI), PubChem. (n.d.). PubChem Compound Summary for CID 10821136, Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

- Durham Technical Community College. (2014). Safety Data Sheet: Methylbenzoate.

-

Chemsrc. (2025). Methyl 2-amino-5-cyano-3-methylbenzoate. Retrieved from [Link]

- Benchchem. (n.d.). Methyl 3-Cyano-5-fluorobenzoate.

- CymitQuimica. (2024). Safety Data Sheet: methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate.

- Benchchem. (n.d.). This compound.

- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.

Sources

- 1. This compound | 1082041-26-6 [chemicalbook.com]

- 2. This compound | 1082041-26-6 | Benchchem [benchchem.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Methyl 3-cyano-5-hydroxybenzoate | C9H7NO3 | CID 21942421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 9. uthsc.edu [uthsc.edu]

- 10. research.columbia.edu [research.columbia.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to Determining the Solubility of Methyl 3-cyano-5-methylbenzoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to determine the solubility of Methyl 3-cyano-5-methylbenzoate in a range of common organic solvents. In the absence of extensive published solubility data for this specific compound, this document outlines detailed experimental protocols, discusses the underlying principles of solubility, and offers insights into the expected behavior of the molecule based on its structural characteristics. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data critical for applications in synthesis, purification, and formulation.

Introduction: The Significance of Solubility in Pharmaceutical Research

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline. For a molecule like this compound, which serves as a potential building block in medicinal chemistry, understanding its solubility profile is paramount. This knowledge informs critical decisions regarding reaction conditions, purification strategies such as crystallization, and the formulation of final drug products. An accurate assessment of solubility in various organic solvents enables chemists to select appropriate solvent systems, optimize reaction yields, and ensure the efficient isolation of pure compounds.